

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Bromo-2-cyclobutoxypyrimidine

Cat. No.: B1521022

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5-Bromo-2-cyclobutoxypyrimidine is a substituted pyrimidine that has emerged as a significant building block for researchers, scientists, and professionals in drug development. The pyrimidine core is a foundational motif in numerous biologically active compounds, largely due to its structural resemblance to the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets.[1][2] The strategic placement of a bromine atom at the 5-position and a cyclobutoxy group at the 2-position provides a versatile scaffold with distinct reactive sites. This dual functionality allows for sequential and regioselective chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.[3][4] This guide provides a comprehensive overview of its chemical structure, detailed protocols for its analysis, and insights into its application in the synthesis of complex molecules.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step in its effective application. The structure features a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms. It is functionalized with a bromine atom and a cyclobutoxy ether group.

Caption: Chemical structure of **5-Bromo-2-cyclobutoxypyrimidine**.

The physicochemical properties of this compound are summarized below, providing essential data for experimental design and execution.

Property	Value	Source
IUPAC Name	5-bromo-2-cyclobutoxypyrimidine	[5]
Molecular Formula	C ₈ H ₉ BrN ₂ O	[5]
Molecular Weight	229.07 g/mol	[5]
Canonical SMILES	BrC1=CN=C(OC2CCC2)N=C1	[5]
InChI Key	InChI=1S/C8H9BrN2O/c9-6-4-10-8(12-7-2-1-3-7)11-5-6/h4-5,7H,1-3H2	[5]

Synthesis Pathway: A Strategic Approach

The synthesis of **5-Bromo-2-cyclobutoxypyrimidine** is typically achieved through a nucleophilic aromatic substitution (S_NAr) reaction. A common and logical precursor is a di-halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine. The chlorine atom at the C2 position is significantly more reactive towards nucleophilic attack than the bromine at C5, due to the electron-withdrawing effect of the adjacent ring nitrogens.[3][4] This differential reactivity allows for the selective displacement of the chlorine by cyclobutanol (or its corresponding alkoxide, sodium cyclobutoxide) to yield the desired product.

General Synthetic Workflow:



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Caption: General workflow for the synthesis of **5-Bromo-2-cyclobutoxypyrimidine**.

This strategic synthesis leverages the inherent reactivity of the halopyrimidine scaffold, a common approach in the construction of complex pharmaceutical intermediates.[3][6]

Comprehensive Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a complete profile. Due to the limited availability of published spectra for this specific molecule, the following data are predictive, based on the analysis of structurally similar compounds like 5-bromopyrimidine and other substituted pyrimidines.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

Predicted ^1H and ^{13}C NMR Data:

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration/Assignment	Rationale
^1H	~8.5	Singlet	2H (H-4, H-6)	Pyrimidine protons, deshielded by electronegative nitrogen atoms and the bromine atom.
	~5.3	Quintet	1H (O-CH)	Cyclobutoxy methine proton, split by adjacent CH_2 groups.
	~2.4	Multiplet	2H (CH_2)	Cyclobutoxy methylene protons adjacent to the methine.
	~2.0	Multiplet	2H (CH_2)	Cyclobutoxy methylene protons.
	~1.7	Multiplet	2H (CH_2)	Cyclobutoxy methylene protons.
^{13}C	~165	Singlet	C2	Carbon attached to two electronegative atoms (N and O).
	~160	Singlet	C4, C6	Pyrimidine carbons adjacent to nitrogen.
	~100	Singlet	C5	Carbon bearing the bromine

			atom, shifted upfield relative to C4/C6.
~75	Singlet	O-CH	Cyclobutoxy methine carbon.
~30	Singlet	CH ₂	Cyclobutoxy methylene carbons.
~15	Singlet	CH ₂	Cyclobutoxy methylene carbon.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of purified **5-Bromo-2-cyclobutoxypyrimidine**. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]
- **¹³C NMR Acquisition:** Using the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required.[7] Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the molecule.

Expected Mass Spectrum Features:

- **Molecular Ion (M^+):** A prominent cluster of peaks corresponding to the molecular ion will be observed.
- **Isotopic Pattern:** Due to the presence of bromine, a characteristic M^+ and $M+2$ isotopic pattern in an approximate 1:1 ratio will be visible, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes.[7] This is a definitive signature for a mono-brominated compound.
- **Fragmentation:** Common fragmentation pathways may include the loss of the cyclobutoxy group, or cleavage of the cyclobutyl ring.

Experimental Protocol: MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.[7]
- **Ionization:** Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecule, $[M+H]^+$. Electron Impact (EI) ionization can also be used, which would provide more extensive fragmentation data.[7]
- **Mass Analysis:** The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

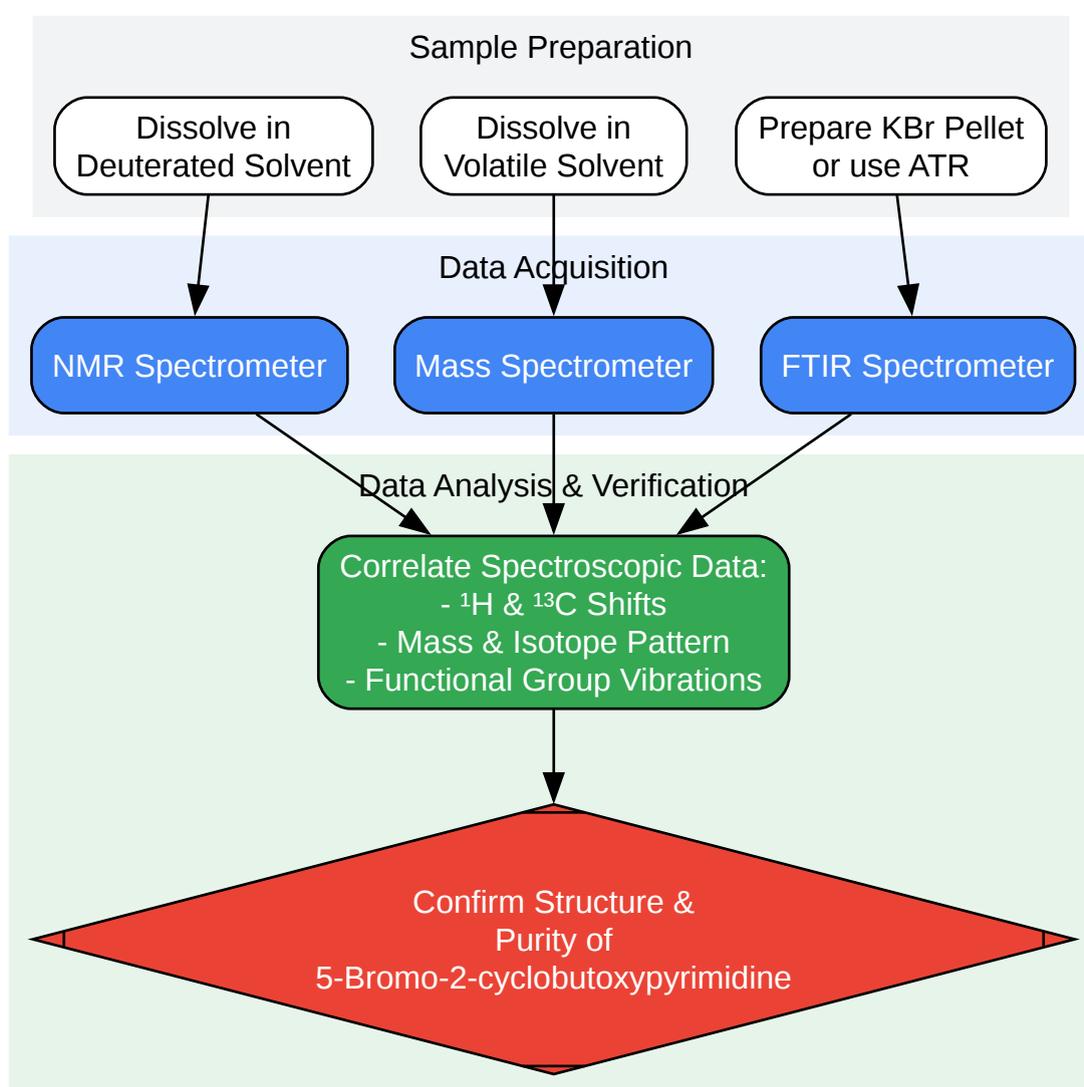
Predicted Characteristic IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic (pyrimidine ring)
~2950-2850	C-H Stretch	Aliphatic (cyclobutoxy group)
~1600-1450	C=N, C=C Stretch	Pyrimidine ring skeletal vibrations
~1250	C-O Stretch	Aryl-alkyl ether
~700-600	C-Br Stretch	Bromo-aromatic

Experimental Protocol: IR Analysis

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[9][10]
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample compartment or KBr pellet first, which is then automatically subtracted from the sample spectrum.

General Analytical Workflow Visualization:



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Caption: A self-validating workflow for the structural analysis of the title compound.

Applications in Drug Discovery and Development

The true value of **5-Bromo-2-cyclobutoxypyrimidine** lies in its potential as a versatile intermediate in drug discovery.^[11] The pyrimidine core is a privileged scaffold, found in numerous FDA-approved drugs, particularly kinase inhibitors.^{[1][4]}

- **Scaffold for Kinase Inhibitors:** The C5-bromo position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.^{[3][6]} This allows for the introduction of various aryl, heteroaryl, or alkynyl groups, which can be tailored to interact with specific pockets in the kinase active site.
- **Fragment-Based Drug Discovery:** The molecule itself can serve as a starting fragment for screening campaigns. Hits can then be optimized by chemically modifying the cyclobutoxy group or by functionalizing the C5 position.^[4]
- **Library Synthesis:** The reliable and selective reactivity at the C5 position makes this compound highly suitable for the parallel synthesis of large compound libraries, enabling high-throughput screening to identify new drug leads.^[4]

The pyrimidine nucleus is a cornerstone of many therapeutic agents, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.^{[1][12][13]} The unique substitution pattern of **5-Bromo-2-cyclobutoxypyrimidine** offers a distinct chemical space for the exploration of new and improved therapeutics.

Conclusion

5-Bromo-2-cyclobutoxypyrimidine is a valuable and strategically designed chemical entity for medicinal chemistry and drug development. Its synthesis is straightforward, leveraging the predictable reactivity of halopyrimidines. Its structure can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. The true power of this molecule is its capacity to serve as a versatile scaffold, enabling the efficient creation of diverse molecular structures for the discovery of novel kinase inhibitors and other

targeted therapies. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.

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